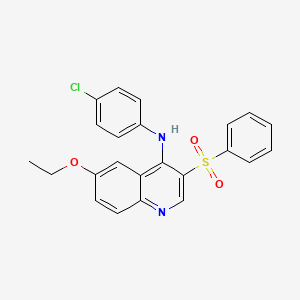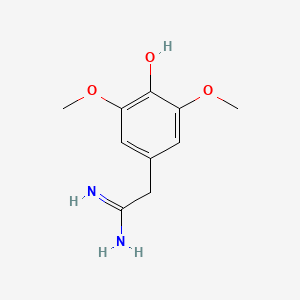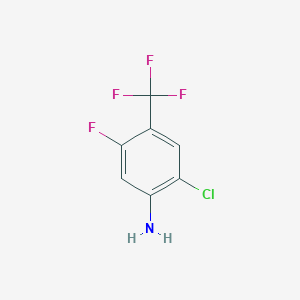
N-(4-chlorophenyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorophenyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine” is a quinoline derivative. Quinoline derivatives are a type of heterocyclic compound that have been found in a large variety of naturally occurring compounds and also chemically useful molecules having diverse biological activities .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. One common method involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the specific substituents attached to the quinoline ring. These reactions can include various types of substitution reactions, as well as reactions with different reagents to form new compounds .科学的研究の応用
Synthesis and Chemical Properties
Synthetic Approaches
Researchers have developed various synthetic methods for quinoline derivatives, emphasizing the importance of substituent effects on chemical reactivity and properties. For example, the synthesis of quinolinic aminoxyls has shown that structures similar to 1,2-dihydroquinolines, used as antioxidants and photostabilizers, can be modified through hydrogen chloride treatment to produce mono- and di-chlorinated amines, demonstrating the compound's versatile reactivity and potential applications in material science (Cardellini et al., 1994).
Green Synthesis
Efforts have been made towards green chemistry approaches, leading to the synthesis of novel quinoxaline sulfonamides with antibacterial activity, showcasing an eco-friendly method that could be applicable for the synthesis of related quinoline derivatives (Alavi et al., 2017).
Therapeutic Potential
Antimicrobial Activity
The synthesis and evaluation of quinoline derivatives have shown significant antimicrobial efficacy, suggesting their potential as novel therapeutic agents. These compounds have been tested against a variety of bacterial strains and have shown promising results, pointing towards their applicability in developing new antimicrobials (IOSR Journals et al., 2012).
Antioxidant Activity
Research into selenium-containing quinolines has highlighted their significant antioxidant potential. These compounds have been synthesized and tested in vitro, revealing their ability to scavenge free radicals and protect against oxidative stress, which is crucial for therapeutic applications targeting diseases associated with oxidative damage (Bocchini et al., 2020).
Material Science Applications
Photovoltaic Properties
Studies on the photovoltaic properties of quinoline derivatives have demonstrated their potential in organic–inorganic photodiode fabrication. These compounds have been used to develop heterojunction diodes with promising rectification behavior and photovoltaic properties, indicating their utility in solar energy conversion and electronic device fabrication (Zeyada et al., 2016).
作用機序
将来の方向性
Quinoline derivatives are a topic of ongoing research, due to their diverse biological activities and potential applications in medicine. Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMCRNGUZIYAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)
![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)
![N-(2-Amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide](/img/structure/B2724329.png)
![N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724330.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2724332.png)
![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2724335.png)
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)




